molecular formula C16H9ClN2O3S2 B2707402 3-(4-Chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 524739-34-2

3-(4-Chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2707402
CAS No.: 524739-34-2
M. Wt: 376.83
InChI Key: GQSUGSDHAAAKEK-NTEUORMPSA-N
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Description

“3-(4-Chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the linear formula C16H9ClN2O3S2. It has a molecular weight of 376.843 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The compound has a molecular weight of 376.843 .

Scientific Research Applications

Supramolecular Self-Assembly and Noncovalent Interactions

One study highlights the synthesis of thioxothiazolidinone derivatives, including compounds similar to the one of interest, through the Knoevenagel condensation reaction. The resulting compounds displayed interesting supramolecular assemblies in solid states, driven by H-bonding and various π–hole interactions, as analyzed by DFT calculations and molecular electrostatic potential surfaces. These assemblies are crucial for understanding the molecular basis of their potential biological activities and material applications (Andleeb et al., 2017).

Synthesis and Biological Activities

Another research effort described the synthesis of 3-benzyl or 3-(4-chlorobenzyl)-4-thioxo-5-arylazo-imidazolidin-2-ones and related thiazolidine derivatives. These compounds were prepared through aldolisation-crotonisation reactions, showcasing the versatility of this chemical framework in generating biologically active molecules. Some of these compounds demonstrated antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Brandão et al., 1997).

Antimicrobial and Anticancer Potentials

Further research on 4-thiazolidinone derivatives synthesized a novel series evaluated for antimicrobial and anticancer potentials. Specific compounds showed significant activity against various microbial strains and cancer cell lines, emphasizing the therapeutic potential of thiazolidinone derivatives in treating infections and cancer (Deep et al., 2016).

Antitubercular and Antimicrobial Agents

New series of thiazolidinone derivatives were synthesized and screened for antibacterial, antifungal, and antitubercular activities. These compounds, originating from 2-amino-5-nitrothiazole, displayed significant activity against selected bacteria, fungi, and Mycobacterium tuberculosis, underscoring their potential as antitubercular and antimicrobial agents (Samadhiya et al., 2014).

Pyrazole Nucleus Containing Derivatives and Antimicrobial Activity

Research on novel compounds incorporating 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one demonstrated their synthesis and confirmed their structures through various analytical methods. These compounds were tested for in vitro antibacterial activity against several bacterial strains, showing variable and modest activities. This study further expands the scope of thiazolidinone derivatives in antimicrobial applications (B'Bhatt & Sharma, 2017).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O3S2/c17-11-4-6-12(7-5-11)18-15(20)14(24-16(18)23)9-10-2-1-3-13(8-10)19(21)22/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSUGSDHAAAKEK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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